REACTION_CXSMILES
|
Cl[CH2:2][C:3]([NH:5][NH:6][C:7]([C:9]1[N:13]2[CH:14]=[C:15]([CH3:18])[CH:16]=[CH:17][C:12]2=[N:11][C:10]=1[CH3:19])=[O:8])=[O:4].C(=O)([O-])[O-].[K+].[K+]>C(C(C)=O)C.CN(C)C=O>[CH3:19][C:10]1[N:11]=[C:12]2[CH:17]=[CH:16][C:15]([CH3:18])=[CH:14][N:13]2[C:9]=1[C:7]1[O:8][CH2:2][C:3](=[O:4])[NH:5][N:6]=1 |f:1.2.3|
|
Name
|
N'-chloroacetyl-2,6-dimethylimidazo[1,2-a]pyridine-3-carbohydrazide
|
Quantity
|
21 g
|
Type
|
reactant
|
Smiles
|
ClCC(=O)NNC(=O)C1=C(N=C2N1C=C(C=C2)C)C
|
Name
|
|
Quantity
|
30 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C(C)C(=O)C
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Type
|
CUSTOM
|
Details
|
is stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
with refluxing for 5 hours
|
Duration
|
5 h
|
Type
|
FILTRATION
|
Details
|
After insoluble substances are filtered off
|
Type
|
DISTILLATION
|
Details
|
the solvent is distilled off
|
Type
|
ADDITION
|
Details
|
water is added to the resultant residue
|
Type
|
FILTRATION
|
Details
|
The precipitated crystals are collected by filtration
|
Type
|
CUSTOM
|
Details
|
recrystallized from methanol
|
Name
|
|
Type
|
product
|
Smiles
|
CC=1N=C2N(C=C(C=C2)C)C1C=1OCC(NN1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3 g | |
YIELD: CALCULATEDPERCENTYIELD | 16.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |